molecular formula C10H11FO3 B1334988 3-(3-fluoro-4-methoxyphenyl)propanoic acid CAS No. 69888-90-0

3-(3-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1334988
CAS No.: 69888-90-0
M. Wt: 198.19 g/mol
InChI Key: KBFWVRMLCVYIRL-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by a phenyl ring substituted with a fluoro group at the third position and a methoxy group at the fourth position, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Another method involves the catalytic reduction of the corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale Friedel-Crafts acylation reactions. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-fluoro-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The propanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-fluoro-4-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(4-methoxyphenyl)propanoic acid: Lacks the fluoro group, resulting in different chemical and biological properties.

    3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

    3-(3-fluoro-4-methoxybenzoyl)propionic acid: Has a benzoyl group instead of a propanoic acid moiety, leading to different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFWVRMLCVYIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990165
Record name 3-(3-Fluoro-4-methoxyphenyl)propanoic acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69888-90-0
Record name 3-Fluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methoxyphenyl)propionic acid
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Record name 3-(3-Fluoro-4-methoxyphenyl)propanoic acid
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Record name 3-(3-fluoro-4-methoxyphenyl)propionic acid
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Synthesis routes and methods I

Procedure details

Malonic acid (7.5 g, 72.1 mmols) and piperidine (0.84 g, 9.83 mmols) were added to a pyridine (20 ml) solution of 3-fluoro-4-methoxybenzaldehyde (10.1 g, 65.5 mmols), and the mixture was stirred under heat at 120° C. for 7 hours. The reaction mixture was poured into water containing ice, and the powder that precipitated was taken out through filtration. The powder was dried and dissolved in acetic acid (300 ml) without being further purified. To this was added 5% palladium-carbon (3 g, containing 50% water), and the mixture was stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 8.54 g (yield: 66%) of the target compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-(3-fluoro-4-methoxyphenyl)propionate (29.1 g, 129 mmol) in ethanol(50 ml)-water(50 ml) was added potassium hydroxide (9.4 g, 167 mmol) and the mixture was stirred at 80° C. for 1 hour. After cooling, the reaction mixture was poured in diluted hydrochloric acid and the resulting crystals were recovered by filtration and washed with diethyl ether to provide the title compound (yield 24.4 g, 96%).
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

2.0 g of 3-fluoro-4-methoxy cinnamic acid was dissolved in 100 ml ethyl alcohol. To this was added 100 mg of platinum oxide as a catalyst. The mixture was hydrogenated in a Parr apparatus for 90 minutes. After the hydrogenation was over, the mixture was filtered and concentrated. The solid was crystallized by adding water. Yield=1.63 g. m.p. 107°-112° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of Intermediate 8 (2.97 g) in methanol (40.0 ml) was added with 2 N aqueous sodium hydroxide (15.0 ml) and stirred at 60° C. for 16 hours. The reaction mixture was concentrated under reduced pressure, then made acidic with aqueous 5% hydrochloric acid under ice cooling, and extracted with ethyl acetate (200 ml). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate 9, 2.40 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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